molecular formula C21H25FN2O3 B2487716 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide CAS No. 941964-79-0

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

Cat. No. B2487716
M. Wt: 372.44
InChI Key: JMATYCQYEKKMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzamides, closely related to 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide, involves the preparation of compounds with a 4-substituted 2-(aminomethyl)morpholine group. These compounds have been evaluated for their gastrokinetic activity, revealing that modifications to the benzyl group of the parent compounds can significantly enhance activity. Among these compounds, those featuring chloro, fluoro, and trifluoromethyl groups on the benzyl group showed potent gastric emptying activity (Kato et al., 1991).

Molecular Structure Analysis

In a related study focusing on molecular structure, a compound with a morpholino group and a trifluoromethoxy phenyl group was synthesized, highlighting the critical role of molecular configuration and substituents in determining the biological activity of these compounds. This study underscores the importance of precise molecular design in developing effective gastrokinetic agents (Lu et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of benzamides like 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide have been explored through the synthesis and evaluation of various derivatives. One study showed that the introduction of certain substituents at N-4 of the benzamide derivatives significantly influenced their in vivo gastric emptying activity, illustrating the complex interplay between chemical structure and pharmacological effect (Kato et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, including solubility and stability, play a crucial role in their pharmacological effectiveness and are determined by their molecular structure. Studies on related benzamide derivatives have provided insights into how modifications to the molecular structure can affect these properties, thereby influencing the compound's overall bioavailability and therapeutic potential.

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological molecules, are fundamental to understanding the mechanism of action of compounds like 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide. Research into the synthesis and biological activities of optical isomers of related compounds has shed light on the importance of stereochemistry in determining the activity of gastroprokinetic agents (Morie et al., 1994).

Scientific Research Applications

Alzheimer's Disease Diagnostic Imaging

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives have been utilized as selective serotonin 1A (5-HT(1A)) molecular imaging probes in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application aids in diagnosing and understanding the progression of Alzheimer's disease by observing decreases in 5-HT(1A) receptor measures, which correlate with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).

Gastrokinetic Activity

The gastrokinetic activities of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives have been explored, demonstrating potent in vivo effects on gastric emptying in rodents. These findings suggest the potential of such compounds in treating gastrointestinal motility disorders by enhancing gastric emptying without displaying dopamine D2 receptor antagonistic activity, which is a significant advantage over some existing treatments (Kato et al., 1992).

Synthesis and Chemical Properties

Research into the chemical synthesis of related benzamide compounds, including the processes and intermediates involved in creating molecules with specific properties, sheds light on the versatility and adaptability of these compounds for various scientific applications. For instance, studies on the synthesis of Gefitinib highlight the intricate chemical processes that can be applied to create medically relevant molecules (Jin et al., 2005).

Safety And Hazards

The safety and hazards associated with “4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide” are not detailed in the available web search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and application of “4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide” are not specified in the available web search results.


Please note that this information is based on the available web search results and may not be exhaustive or up-to-date. For a more comprehensive analysis, please refer to relevant scientific literature and databases. Always handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMATYCQYEKKMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

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